Cas no 2171348-67-5 (3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid)
2171348-67-5 structure
Product Name:3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid
CAS-nummer:2171348-67-5
MF:C26H32N2O5
MW:452.542687416077
CID:6003707
PubChem ID:165811305
Update Time:2025-05-21
3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid
- 2171348-67-5
- 3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpropanoic acid
- EN300-1489896
-
- Inchi: 1S/C26H32N2O5/c1-5-28(14-17(4)25(30)31)24(29)23(16(2)3)27-26(32)33-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22-23H,5,14-15H2,1-4H3,(H,27,32)(H,30,31)/t17?,23-/m1/s1
- InChI-sleutel: YLMCMMKHTLRJAL-IRCUZVAFSA-N
- LACHT: O(C(N[C@@H](C(N(CC)CC(C(=O)O)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 452.23112213g/mol
- Monoisotopische massa: 452.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 10
- Complexiteit: 674
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 95.9Ų
3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1489896-1.0g |
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpropanoic acid |
2171348-67-5 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1489896-50mg |
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpropanoic acid |
2171348-67-5 | 50mg |
$647.0 | 2023-09-28 | ||
| Enamine | EN300-1489896-100mg |
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpropanoic acid |
2171348-67-5 | 100mg |
$678.0 | 2023-09-28 | ||
| Enamine | EN300-1489896-250mg |
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpropanoic acid |
2171348-67-5 | 250mg |
$708.0 | 2023-09-28 | ||
| Enamine | EN300-1489896-500mg |
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpropanoic acid |
2171348-67-5 | 500mg |
$739.0 | 2023-09-28 | ||
| Enamine | EN300-1489896-1000mg |
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpropanoic acid |
2171348-67-5 | 1000mg |
$770.0 | 2023-09-28 | ||
| Enamine | EN300-1489896-2500mg |
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpropanoic acid |
2171348-67-5 | 2500mg |
$1509.0 | 2023-09-28 | ||
| Enamine | EN300-1489896-5000mg |
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpropanoic acid |
2171348-67-5 | 5000mg |
$2235.0 | 2023-09-28 | ||
| Enamine | EN300-1489896-10000mg |
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpropanoic acid |
2171348-67-5 | 10000mg |
$3315.0 | 2023-09-28 |
3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid Gerelateerde literatuur
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Lianqin Wang,Rachida Bance-Soualhi,Julia Ponce-González,Pilar Ocón,Edson A. Ticianelli,Daniel K. Whelligan,John R. Varcoe J. Mater. Chem. A, 2018,6, 24330-24341
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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